HYNIC-iPSMA

Prostate Cancer Primary Staging SPECT/CT

Choose HYNIC-iPSMA for a ⁹⁹ᵐTc-based PSMA-targeted SPECT imaging solution that bypasses the logistical and economic constraints of cyclotron/PET tracers. Its lyophilized kit-ready formulation ensures >98% radiochemical purity and high tumor-to-background contrast. With a Ki of 3.11 nM, it provides diagnostic equivalence to PET modalities in primary staging (100% detection of prostate, seminal vesicle, visceral lesions), enabling standardized imaging across multi-center trials where SPECT/CT is the only feasible option.

Molecular Formula C31H37N7O9
Molecular Weight 651.7 g/mol
Cat. No. B12390982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHYNIC-iPSMA
Molecular FormulaC31H37N7O9
Molecular Weight651.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CC(C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3=CN=C(C=C3)NN
InChIInChI=1S/C31H37N7O9/c32-38-25-12-10-21(17-34-25)27(41)35-24(16-18-8-9-19-5-1-2-6-20(19)15-18)28(42)33-14-4-3-7-22(29(43)44)36-31(47)37-23(30(45)46)11-13-26(39)40/h1-2,5-6,8-10,12,15,17,22-24H,3-4,7,11,13-14,16,32H2,(H,33,42)(H,34,38)(H,35,41)(H,39,40)(H,43,44)(H,45,46)(H2,36,37,47)/t22-,23-,24-/m0/s1
InChIKeyBBICGXJWGWIZOY-HJOGWXRNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HYNIC-iPSMA SPECT Imaging Agent for Prostate Cancer: Procurement-Focused Overview


HYNIC-iPSMA (6-hydrazinonicotinamide conjugated inhibitor of prostate-specific membrane antigen) is a small-molecule PSMA-targeting ligand designed for radiolabeling with technetium-99m (⁹⁹ᵐTc) to enable single-photon emission computed tomography (SPECT) imaging of prostate cancer [1]. Upon coordination with ⁹⁹ᵐTc using EDDA/tricine coligands, the resulting radiopharmaceutical ⁹⁹ᵐTc-EDDA/HYNIC-iPSMA demonstrates high-affinity binding to PSMA, a transmembrane glycoprotein overexpressed in >95% of advanced prostate cancers [2]. As a generator-produced ⁹⁹ᵐTc-based tracer deployable via lyophilized kit formulations, HYNIC-iPSMA addresses the logistical and economic constraints associated with cyclotron-dependent PET tracers, making PSMA-targeted molecular imaging accessible in settings with limited PET infrastructure [3].

Why HYNIC-iPSMA Cannot Be Interchanged with Other PSMA-Targeted SPECT Tracers Without Performance Compromise


PSMA-targeted SPECT tracers are not functionally interchangeable due to substantial differences in molecular design that directly impact tumor uptake magnitude, off-target organ accumulation, and contrast resolution. The Lys-urea-Glu pharmacophore scaffold of HYNIC-iPSMA yields distinct biodistribution characteristics compared to Lys-urea-Aad pharmacophore-based tracers, with the latter class demonstrating significantly lower spleen and salivary gland uptake but requiring validation of adequate tumor targeting [1]. Even within the ⁹⁹ᵐTc-HYNIC conjugated class, structural modifications to the linker and aromatic residue profoundly alter pharmacokinetics—exemplified by HTK03180, which exhibits approximately 40% higher tumor uptake than iPSMA but at the cost of nearly doubled renal accumulation [2]. Procurement decisions based solely on class membership without accounting for these quantifiable performance differentials risk suboptimal imaging quality, altered dosimetry profiles, and compromised diagnostic accuracy.

HYNIC-iPSMA Quantitative Evidence Guide: Direct Comparator Data for Procurement Decisions


Head-to-Head Lesion Detection: 99mTc-HYNIC-iPSMA SPECT/CT vs 18F-PSMA-1007 PET/CT in Primary Staging

In a prospective controlled study of 18 patients with unfavorable intermediate- to very high-risk prostate cancer, 99mTc-EDDA/HYNIC-iPSMA SPECT/CT detected 229 of 257 lesions identified by 18F-PSMA-1007 PET/CT (89.1% overall detection rate). Detection rates by site were: prostate (18/18, 100%), seminal vesicles (12/12, 100%), visceral metastases (8/8, 100%), locoregional lymph nodes (56/62, 90%), non-locoregional lymph nodes (57/67, 85%), and bone lesions (78/90, 86%) [1]. Despite the slightly lower lesion detectability, there was no statistically significant difference in volumetric parameters between modalities (t = −0.02122; p = 0.491596), and the differences did not impact clinical staging or initial treatment intent [1].

Prostate Cancer Primary Staging SPECT/CT

Head-to-Head Uptake Correlation: 99mTc-HYNIC-iPSMA SPECT/CT vs 68Ga-PSMA-11 PET/CT in Biochemical Recurrence

In a prospective head-to-head study of 23 patients with metastatic castration-resistant prostate cancer undergoing biochemical recurrence, strong correlations were observed between 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT uptake parameters. Correlation coefficients (r²) were 0.731 for prostate lesions, 0.720 for bone metastases, and 0.864 for lymph node metastases (P<0.05 in all cases) [1]. The 95% confidence intervals supported equivalency between modalities (prostate 95% CI=4.61, 4.38; bone 95% CI=-2.21, 3.41; lymph node 95% CI=4.67), and uptake values in affected nodes were very similar across both tracers [1].

Prostate Cancer Biochemical Recurrence SPECT/CT

PSMA Binding Affinity Comparison: HYNIC-iPSMA vs Lys-Urea-Aad Pharmacophore Derivatives

In vitro competition binding assays using LNCaP prostate cancer cells demonstrated that HYNIC-iPSMA exhibits a PSMA binding affinity (Ki) of 3.11 nM, compared to 8.96–11.6 nM for three novel Lys-urea-Aad pharmacophore-derived ligands [1]. This approximately 3- to 4-fold higher binding affinity of HYNIC-iPSMA relative to the alternative pharmacophore class represents a significant molecular recognition advantage that may contribute to its robust tumor targeting performance in preclinical and clinical settings.

PSMA Binding Affinity In Vitro Pharmacology Tracer Design

Tumor Uptake and Contrast: Preclinical Biodistribution of 99mTc-HYNIC-iPSMA vs 99mTc-HYNIC-HTK03180

In LNCaP tumor-bearing nude mice at 1 hour post-injection, 99mTc-HYNIC-iPSMA demonstrated tumor uptake of 13.41 ± 6.66 %ID/g, compared to 18.8 ± 6.71 %ID/g for the alternative HYNIC-conjugated tracer HTK03180 [1]. However, HTK03180 showed markedly higher renal accumulation (91.8 ± 29.1 vs 45.3 ± 20.5 %ID/g) and significantly lower splenic uptake (3.12 ± 1.43 vs 23.4 ± 6.40 %ID/g) and salivary gland uptake (2.35 ± 0.15 vs 7.77 ± 3.01 %ID/g) compared to iPSMA [1]. Both tracers achieved >99% radiochemical purity and visualized tumors effectively via SPECT/CT [1].

Biodistribution Tumor Uptake Preclinical Imaging

Clinical Tumor-to-Background Ratio and Human Dosimetry: 99mTc-HYNIC-iPSMA Performance Metrics

In eight prostate cancer patients imaged at 3 hours post-injection, 99mTc-EDDA/HYNIC-iPSMA achieved an average tumor-to-background ratio of 8.99 ± 3.27 [1]. Dosimetry analysis in eight healthy subjects demonstrated blood clearance with half-lives of 4.98 minutes (fast component), 2.49 hours (first slow component), and 9.24 hours (second slow component) [1]. The effective dose for a standard 740 MBq administration was calculated as 3.42 ± 0.78 mSv, with organ-specific equivalent doses of 28.80 mSv (kidneys), 10.70 mSv (liver), 9.69 mSv (salivary glands), 7.06 mSv (spleen), and 3.80 mSv (breast) [1]. Radiochemical purity from lyophilized kit formulations exceeded 98% [1].

Human Dosimetry Tumor Contrast Clinical Translation

Clinical Management Impact: Real-World Registry Data for 99mTc-HYNIC-iPSMA

Interim analysis of the global NOBLE registry (40 patients enrolled across 6 countries) evaluated real-world clinical outcomes following 99mTc-HYNIC-iPSMA planar and SPECT imaging in patients with primary staging and metastatic prostate cancer [1]. Investigators reported a change in clinical management attributable to 99mTc-HYNIC-iPSMA imaging findings in 17 of 40 patients (42.5%) [1]. No treatment-related adverse events were reported [1]. This registry evidence, while lacking a direct intra-patient comparator arm, provides class-level inference regarding the clinical actionability of 99mTc-HYNIC-iPSMA in routine practice settings.

Clinical Utility Management Impact Real-World Evidence

HYNIC-iPSMA: Optimized Application Scenarios Based on Quantitative Evidence


Primary Staging of High-Risk Prostate Cancer in PET-Limited Settings

For institutions lacking on-site cyclotron infrastructure or reliable 68Ge/68Ga generator supply chains, 99mTc-HYNIC-iPSMA SPECT/CT offers a validated alternative for primary staging of unfavorable intermediate- to very high-risk prostate cancer. The prospective head-to-head data demonstrate 100% detection of prostate, seminal vesicle, and visceral lesions, with 85–90% detection of nodal and bone metastases relative to 18F-PSMA-1007 PET/CT, and no impact on clinical staging or initial treatment intent [1]. This application scenario is directly supported by evidence that volumetric parameters between modalities show no statistically significant difference (p = 0.491596) [1].

Biochemical Recurrence Surveillance When PET/CT Access Is Constrained

For patients with rising PSA following definitive therapy, 99mTc-HYNIC-iPSMA SPECT/CT can serve as a PSMA-targeted imaging option when 68Ga-PSMA-11 PET/CT capacity is insufficient or prioritized for other indications. The strong uptake correlation between modalities (r² = 0.731–0.864 across prostate, bone, and lymph node sites; P<0.05) validates the interchangeability of SPECT and PET findings for recurrence localization [1]. This application leverages the 95% confidence interval equivalency demonstrated in the head-to-head comparison [1].

Pre-Therapy PSMA-Positivity Screening for 177Lu-PSMA Radioligand Therapy Eligibility

Selection of patients for 177Lu-PSMA radioligand therapy requires confirmation of PSMA-expressing tumor burden. 99mTc-HYNIC-iPSMA SPECT/CT can fulfill this gatekeeping function in centers where PET-based PSMA screening is not feasible. The high PSMA binding affinity (Ki = 3.11 nM) [1] and demonstrated clinical tumor-to-background contrast (8.99 ± 3.27 at 3 hours) [2] provide the molecular targeting specificity required for therapy selection decisions. The ability to deploy via lyophilized kit formulations [2] further streamlines workflow integration with therapeutic radionuclide administration schedules.

Multi-Center Clinical Trials Requiring Standardized PSMA Imaging Across Diverse Infrastructure

For global or regional multi-center trials in prostate cancer where site PET capabilities vary significantly, 99mTc-HYNIC-iPSMA SPECT/CT offers a harmonized imaging approach using widely available 99mTc generators and gamma cameras. The global NOBLE registry interim data, which enrolled patients across 6 countries, confirms the feasibility of standardized PSMA imaging across heterogeneous clinical environments, with 42.5% of cases experiencing imaging-directed management changes [3]. This scenario is further supported by the established kit-based radiolabeling reproducibility (>98% radiochemical purity) [2], which minimizes site-to-site variability in tracer quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for HYNIC-iPSMA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.